molecular formula C8H16O B146684 3,5-Dimethylcyclohexanol CAS No. 5441-52-1

3,5-Dimethylcyclohexanol

Cat. No.: B146684
CAS No.: 5441-52-1
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O . It is a derivative of cyclohexanol, where two methyl groups are substituted at the 3rd and 5th positions of the cyclohexane ring. This compound exists as a colorless liquid or solid, depending on the temperature, and is known for its characteristic odor. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of 3,5-dimethylcyclohexanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or platinum, to facilitate the reduction of the ketone to the corresponding alcohol. The reaction is conducted in a reactor vessel, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dimethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 3,5-Dimethylcyclohexanone.

    Reduction: 3,5-Dimethylcyclohexane.

    Substitution: 3,5-Dimethylcyclohexyl chloride or bromide.

Scientific Research Applications

Chemistry: 3,5-Dimethylcyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the metabolic pathways of cyclohexanol derivatives. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3,5-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, leading to the formation of different metabolites that exert various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexanol: The parent compound, differing only by the absence of methyl groups at the 3rd and 5th positions.

    3-Methylcyclohexanol: A similar compound with a single methyl group at the 3rd position.

    4-Methylcyclohexanol: A similar compound with a single methyl group at the 4th position.

Uniqueness: 3,5-Dimethylcyclohexanol is unique due to the presence of two methyl groups at specific positions on the cyclohexane ring. This structural feature influences its chemical reactivity, physical properties, and biological activity, making it distinct from other cyclohexanol derivatives.

Properties

IUPAC Name

3,5-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNOPYNRFPWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871133
Record name 3,5-Dimethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5441-52-1, 767-13-5, 767-14-6, 17373-17-0
Record name 3,5-Dimethylcyclohexanol
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Record name (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol
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Record name 3,5-Dimethylcyclohexan-1-ol
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Record name (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name 3,5-DIMETHYLCYCLOHEXANOL
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Record name 3,5-Dimethylcyclohexanol
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Record name 3,5-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
Reactant of Route 5
3,5-Dimethylcyclohexanol
Reactant of Route 6
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Customer
Q & A

Q1: Can microorganisms selectively produce specific isomers of 3,5-Dimethylcyclohexanol?

A1: Yes, research has shown that the fungus Glomerella cingulata can reduce 3,5-Dimethylcyclohexanone to produce a mixture of (1α,3α,5α)-3,5-Dimethylcyclohexanol (74%) and (1α,3β,5β)-3,5-Dimethylcyclohexanol (26%) []. This suggests a degree of stereoselectivity in the reduction process.

Q2: Does the stereochemistry of this compound isomers influence their ability to form complexes?

A2: Yes, studies have demonstrated that 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol selectively includes the triequatorial isomer of this compound in a 2:1 complex. Interestingly, this host molecule also shows selectivity towards the diequatorial isomer of 3,5-Dimethylcyclohexanone []. This highlights the importance of stereochemistry in molecular recognition and complex formation.

Q3: Can this compound be used to synthesize useful chemical compounds?

A3: Yes, this compound can react with thianthrene cation radical perchlorate to form 5-(cyclohexyloxy)thianthreniumyl perchlorate salts []. This reaction allows for the incorporation of the 3,5-dimethylcyclohexyl moiety into a larger structure, potentially influencing its chemical and physical properties. The configuration of the starting this compound isomer (cis,cis or trans,trans) was retained in the final salt, demonstrating stereochemical control in the synthesis.

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